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molecular formula C12H15BrO2 B8216176 ethyl 3-(4-bromophenyl)-2-methylpropanoate

ethyl 3-(4-bromophenyl)-2-methylpropanoate

Cat. No. B8216176
M. Wt: 271.15 g/mol
InChI Key: XBUSHOXQWPFVPY-UHFFFAOYSA-N
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Patent
US06271248B1

Procedure details

To the LDA solution at -78° C., was added dropwise a solution of 5 mL (44 mmoles) of ethyl propionate in 20 mL of THF. Stirring was continued at —78° C. for 1 hour, after which a solution of 10 g (40 mmoles) of p-bromo benzylbromide in 25 mL of THF was added dropwise. Stirring was continued at −78° C. for 2 hours. Water was then added dropwise and the reaction was allowed to warm to room temperature.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[C:9]([O:13][CH2:14][CH3:15])(=[O:12])[CH2:10][CH3:11].[Br:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21]Br)=[CH:19][CH:18]=1.O>C1COCC1>[Br:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][CH:10]([CH3:11])[C:9]([O:13][CH2:14][CH3:15])=[O:12])=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(CC)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at −78° C. for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CC=C(C=C1)CC(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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